molecular formula C11H12O B14612615 2-methyl-2-(2-phenylethenyl)oxirane CAS No. 59554-63-1

2-methyl-2-(2-phenylethenyl)oxirane

Cat. No.: B14612615
CAS No.: 59554-63-1
M. Wt: 160.21 g/mol
InChI Key: DPIXTJAOZPBCGF-UHFFFAOYSA-N
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Description

2-methyl-2-(2-phenylethenyl)oxirane is an organic compound with the molecular formula C11H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a phenylethenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(2-phenylethenyl)oxirane can be achieved through several methods. One common approach involves the epoxidation of 2-methyl-2-(2-phenylethenyl)propene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired oxirane compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. Catalytic epoxidation using transition metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve higher yields and selectivity. These methods are often conducted in continuous flow reactors to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(2-phenylethenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diols, while nucleophilic substitution with amines can produce amino alcohols .

Scientific Research Applications

2-methyl-2-(2-phenylethenyl)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-2-(2-phenylethenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups and create new compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

2-methyl-2-(2-phenylethenyl)oxirane can be compared with other similar compounds, such as:

    2-methyl-2-phenyloxirane: This compound lacks the phenylethenyl group and has different reactivity and applications.

    2-phenyl-1,2-epoxypropane: Similar in structure but with different substituents, leading to variations in chemical behavior.

    α-Methylstyrene oxide: Another related compound with distinct properties and uses.

Properties

CAS No.

59554-63-1

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methyl-2-(2-phenylethenyl)oxirane

InChI

InChI=1S/C11H12O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

DPIXTJAOZPBCGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C=CC2=CC=CC=C2

Origin of Product

United States

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